methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halide.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted benzoates and thiazolidinones.
Scientific Research Applications
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furanylmethyl)amino]propanoate
- Furan, 2-methyl-
- Furan, 2-(2-furanylmethyl)-5-methyl-
Uniqueness
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Biological Activity
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound that belongs to the thiazolidinone class of derivatives. Its unique structure, featuring a thiazolidinone moiety and a furan substituent, contributes to its diverse biological activities, particularly antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound includes several functional groups that enhance its reactivity and biological potential. The presence of nitrogen and sulfur in its structure is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone frameworks exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting its potential as an effective antimicrobial agent.
Case Study Example:
In a study evaluating the antibacterial efficacy of thiazolidinone derivatives, methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo]} demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics such as ampicillin. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action.
Anticancer Activity
The compound also exhibits anticancer properties. Research has shown that derivatives of thiazolidinones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo]} has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxic effects.
Research Findings:
In vitro studies indicated that this compound inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value significantly lower than that of conventional chemotherapeutic agents. The mechanism was attributed to the induction of oxidative stress leading to cell death.
Interaction Studies
Molecular docking studies have been conducted to investigate the binding affinity of methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo]} with various biological targets, including bacterial enzymes involved in resistance mechanisms. These studies suggest that modifications to the compound's structure can enhance its selectivity and potency against specific microbial targets.
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the thiazolidinone family:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-{5-[3-(furan)carboxylic acid]}benzoate | Furan substituent | Antimicrobial |
4-Oxo-Thiazolidine Derivatives | Thiazolidine ring | Anticancer |
Methyl 3-(4-Oxo-Thiazolidine)carboxylate | Similar core structure | Antifungal |
This comparison highlights the diversity within the thiazolidinone family while emphasizing the unique combination of functionalities present in methyl 2-{(E)-[3-(furan)carboxylic acid]}benzoate that may confer distinct biological properties.
Properties
Molecular Formula |
C17H14N2O4S2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C17H14N2O4S2/c1-22-16(21)12-6-2-3-7-13(12)18-9-14-15(20)19(17(24)25-14)10-11-5-4-8-23-11/h2-9,20H,10H2,1H3 |
InChI Key |
PGYJGFJPMYISOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.